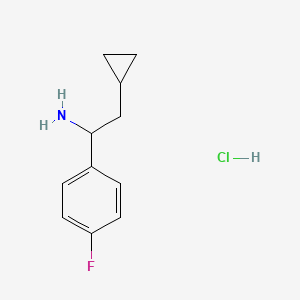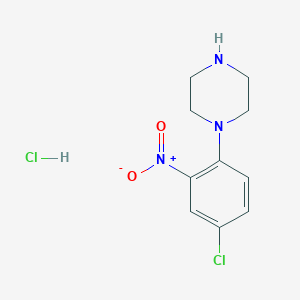![molecular formula C14H17N3O3 B2670413 1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956607-17-3](/img/structure/B2670413.png)
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a 3-methoxyphenyl group, a nitroethyl group, and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Nitroethyl Intermediate: The initial step involves the nitration of 3-methoxyphenyl ethyl ketone to form the nitroethyl intermediate.
Cyclization to Form Pyrazole Ring: The nitroethyl intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the two methyl groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include halides, amines, and thiols.
Major Products Formed
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Pyrazoles: Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups.
科学的研究の応用
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The pyrazole ring can also interact with specific receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
- 1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-imidazole
- 1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-triazole
Uniqueness
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the nitro group and the methoxyphenyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-7-11(2)17(15-10)14(9-16(18)19)12-5-4-6-13(8-12)20-3/h4-8,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTIOMDSWSUILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2670330.png)
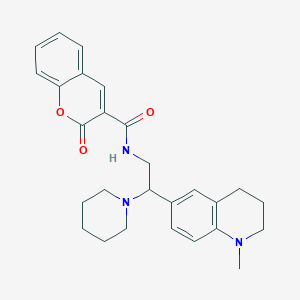
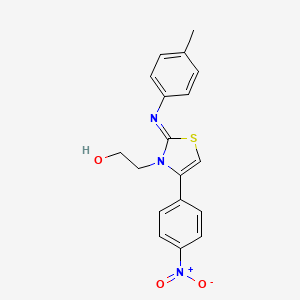
![1-Hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one](/img/structure/B2670335.png)
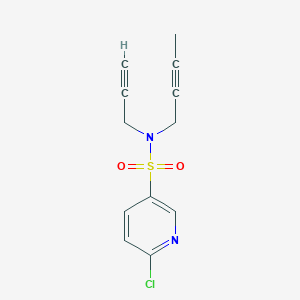
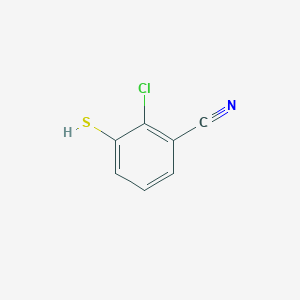



![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2670346.png)


